molecular formula C8H14N2OS B1380761 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol CAS No. 1369337-36-9

3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol

Cat. No.: B1380761
CAS No.: 1369337-36-9
M. Wt: 186.28 g/mol
InChI Key: ZGWVUZNRUKKMBN-UHFFFAOYSA-N
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Description

3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol is a heterocyclic organic compound featuring a thiazole ring. Thiazole rings are known for their presence in various biologically active molecules, including antibiotics and vitamins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of appropriate thiazole derivatives with amino alcohols. One common method includes the reaction of 2-amino-5-dimethylthiazole with epichlorohydrin under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as dioxane, with triethylamine as a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso-thiazoles, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group on the propanol chain allows for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

3-amino-1-(2,4-dimethyl-1,3-thiazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-5-8(7(11)3-4-9)12-6(2)10-5/h7,11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWVUZNRUKKMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol
Reactant of Route 2
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol
Reactant of Route 3
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol
Reactant of Route 4
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol
Reactant of Route 5
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol
Reactant of Route 6
3-Amino-1-(dimethyl-1,3-thiazol-5-yl)propan-1-ol

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